molecular formula C6H4Cl2N4 B15047553 2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15047553
M. Wt: 203.03 g/mol
InChI Key: ZBBMZIPJVYBNDM-UHFFFAOYSA-N
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Description

2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of chlorine atoms and an amino group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of 1,2,4-triazolo[1,5-a]pyridines can be scaled up using the same microwave-mediated method. The process involves the use of enaminonitriles and benzohydrazides in a microwave reactor, which allows for efficient and rapid synthesis . This method is advantageous due to its simplicity, high yield, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazolopyridines.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of chlorine atoms and an amino group, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for drug development and other scientific applications.

Properties

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4Cl2N4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)

InChI Key

ZBBMZIPJVYBNDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Cl)N)Cl

Origin of Product

United States

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